molecular formula C18H15N3O6S3 B6481735 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899954-94-0

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

カタログ番号: B6481735
CAS番号: 899954-94-0
分子量: 465.5 g/mol
InChIキー: SGRXAJBKCQQJCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide (CAS: 899954-94-0) is a benzothiazole derivative characterized by a propanamide bridge linking two heterocyclic moieties:

  • Trioxo-dihydrobenzothiazole: The 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazolyl group introduces sulfonamide-like characteristics, which are often associated with bioactivity in medicinal chemistry .

Molecular Formula: C₁₈H₁₅N₃O₆S₃
Molecular Weight: 465.52 g/mol
Key Features: High sulfur content (3 sulfur atoms), dual benzothiazole cores, and polar sulfonyl/sulfonamide groups suggest applications in targeting sulfur-dependent enzymes or protein interactions.

特性

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S3/c1-29(24,25)11-6-7-13-14(10-11)28-18(19-13)20-16(22)8-9-21-17(23)12-4-2-3-5-15(12)30(21,26)27/h2-7,10H,8-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRXAJBKCQQJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0)
  • Molecular Formula : C₂₁H₂₁N₅OS₂
  • Molecular Weight : 447.55 g/mol
  • Key Features :
    • Methyl-substituted benzothiazole (electron-donating group vs. methanesulfonyl in the target compound).
    • Triazolylsulfanyl moiety introduces a sulfur-containing heterocycle but lacks sulfonamide/sulfone groups.
    • Acetamide linker instead of propanamide, reducing conformational flexibility .
2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide Derivatives
  • General Formula: Varies by substitution (e.g., 6-Cl, 6-NO₂ on benzothiazole).
  • Acetamide linkage may limit steric bulk compared to the target compound’s propanamide bridge .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Key Features :
    • Simple benzamide structure with an N,O-bidentate directing group.
    • Lacks sulfur-based functional groups, limiting comparison to synthesis methodology rather than bioactivity .

Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
Target Compound C₁₈H₁₅N₃O₆S₃ 465.52 Benzothiazole, sulfonyl, sulfonamide Methanesulfonyl, trioxo-dihydro group
CAS 763100-17-0 () C₂₁H₂₁N₅OS₂ 447.55 Benzothiazole, triazolylsulfanyl Methyl, propan-2-yl triazole
2-[1-(Phenylsulfonyl)indol-3-yl]acetamide () Varies ~400–450 Benzothiazole, phenylsulfonylindole Substituted benzothiazole (e.g., 6-Cl)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₂H₁₇NO₂ 207.27 Benzamide, hydroxyl Methyl, dimethyl ethanolamine
Functional Group Impact
  • Sulfonyl vs. Methyl Substituents : The target compound’s methanesulfonyl group (electron-withdrawing) may enhance binding to charged enzyme pockets compared to the methyl group in CAS 763100-17-0 (electron-donating) .
  • Sulfonamide vs. Triazolylsulfanyl : The trioxo-dihydrobenzothiazolyl group in the target compound mimics sulfonamide drugs (e.g., acetazolamide), whereas triazolylsulfanyl in CAS 763100-17-0 offers thiol-mediated reactivity .

準備方法

Synthesis of 6-Methanesulfonyl-1,3-Benzothiazol-2-Amine

The 6-methanesulfonyl-substituted benzothiazole precursor is synthesized via two approaches:

Nucleophilic Aromatic Substitution (SNAr)

6-Bromo-1,3-benzothiazol-2-amine undergoes substitution with sodium methanesulfinate in dimethylformamide (DMF) at 120°C under microwave irradiation for 10 minutes. This method achieves 89% yield (Table 1), leveraging the electron-withdrawing nature of the benzothiazole ring to activate the bromide for displacement.

Direct Sulfonylation

Alternatively, 6-amino-1,3-benzothiazole reacts with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the sulfonamide derivative in 78% yield after silica gel chromatography.

Synthesis of 3-(1,1,3-Trioxo-2,3-Dihydro-1λ⁶,2-Benzothiazol-2-Yl)Propanoic Acid

The propanamide-linked saccharin derivative is prepared through nitrogen alkylation:

Alkylation of Saccharin

Saccharin (1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole) is treated with 3-bromopropanoic acid ethyl ester in DMF using sodium hydride (NaH) at 130°C for 6 hours. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid in 82% yield (Table 1).

Amide Coupling Methodologies

Acyl Chloride-Mediated Coupling

The propanoic acid derivative is converted to its acyl chloride using phosphorus pentachloride (PCl₅) in 1,2-dichlorobenzene at 160°C for 1 hour. The resultant acyl chloride reacts with 6-methanesulfonyl-1,3-benzothiazol-2-amine in acetonitrile under reflux for 2 hours, achieving 75% yield after reverse-phase HPLC purification.

Carbodiimide-Based Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 68% yield with reduced side-product formation.

Reaction Optimization and Challenges

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 10 minutes) enhances reaction rates for both SNAr and coupling steps, reducing decomposition of heat-sensitive intermediates.

Purification Techniques

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts.

  • Silica gel chromatography (hexane/EtOAc/MeOH, 5:5:1) effectively separates non-polar impurities.

Analytical Characterization

Parameter Method Results
PurityHPLC (C18)>99% (RT = 3.16 min)
Molecular Weight ConfirmationESI-MSm/z calc. 512.5, found 513.5 (M+1)+
Structural Elucidation¹H NMR (DMSO-d₆)δ 7.85 (d, 1H), 8.08 (d, 1H), 8.48 (s, 1H)

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Acyl Chloride Coupling75%3 hoursHigh purity, scalable
EDCl/HOBt Coupling68%12 hoursMild conditions, fewer side reactions
Microwave-Assisted SNAr89%10 minutesRapid, energy-efficient

Industrial-Scale Considerations

  • Cost Efficiency : PCl₅-mediated acyl chloride formation is preferable for large-scale synthesis due to low reagent costs.

  • Environmental Impact : Microwave methods reduce solvent consumption by 40% compared to conventional heating .

Q & A

Q. What are the established synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. A common approach includes:

  • Step 1 : Coupling of a methanesulfonyl-substituted benzothiazole amine with a propanamide derivative under nucleophilic acyl substitution conditions.
  • Step 2 : Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to facilitate amide bond formation .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, S=O at ~1300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methanesulfonyl protons at δ ~3.3 ppm, aromatic protons in benzothiazole rings at δ 7.0–8.5 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 1 ppm error) .

Q. What preliminary biological activities have been reported?

Early studies highlight:

  • Antimicrobial activity : Comparable to chlorinated/fluorinated benzothiazole derivatives (e.g., MIC values ≤10 µg/mL against S. aureus) .
  • Anticancer potential : Moderate cytotoxicity (IC₅₀ ~20–50 µM) in cell lines like MCF-7, attributed to interactions with DNA topoisomerases .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (using SHELX programs) reveals:

  • Crystal packing : Triclinic or monoclinic systems with intermolecular H-bonds (e.g., N–H⋯N, S=O⋯H–C) stabilizing the lattice .
  • Conformational analysis : Gauche orientation of substituents (e.g., dihedral angles ~100° between benzothiazole and propanamide moieties) .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures to detect distortions .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

SAR strategies include:

  • Substituent variation : Compare derivatives with halogenated (Cl, F), nitro (NO₂), or alkyl groups on the benzothiazole ring. For example:
SubstituentBiological Activity (IC₅₀)Key Feature
6-CH₃SO₂25 µM (MCF-7)Enhanced solubility
6-Cl18 µM (MCF-7)Increased lipophilicity
6-NO₂45 µM (MCF-7)Electron-withdrawing effects
Data adapted from comparative studies on benzothiazole analogs .
  • Bioisosteric replacement : Replace the methanesulfonyl group with sulfonamide or carboxylic acid to modulate target binding .

Q. How to address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .
  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Off-target effects : Employ orthogonal assays (e.g., thermal shift assays for target engagement validation) .

Q. What strategies improve synthetic yield and scalability?

Optimization steps:

  • Catalyst screening : Test Cu(OAc)₂ vs. Pd catalysts for coupling steps (yield improvement from 50% to >80%) .
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes for cycloaddition steps .

Q. How can computational modeling predict target interactions?

Methodological workflow:

  • Docking studies (AutoDock Vina) : Simulate binding to targets like EGFR or PARP-1. For example, the propanamide moiety forms H-bonds with Lys745 in EGFR .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data to guide synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。